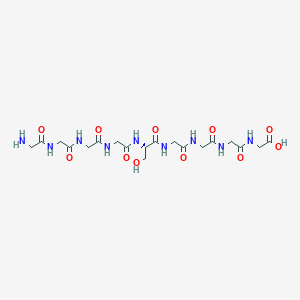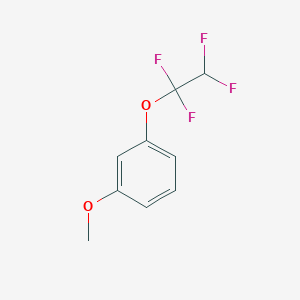
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C9H8F4O2. It is a derivative of benzene, where a methoxy group and a tetrafluoroethoxy group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1-methoxybenzene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
1-Methoxybenzene+1,1,2,2-TetrafluoroethanolCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and tetrafluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated or aminated derivatives, while oxidation can produce quinones.
Scientific Research Applications
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to changes in the activity of these molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
1-Methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the presence of both methoxy and tetrafluoroethoxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
478282-30-3 |
|---|---|
Molecular Formula |
C9H8F4O2 |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
1-methoxy-3-(1,1,2,2-tetrafluoroethoxy)benzene |
InChI |
InChI=1S/C9H8F4O2/c1-14-6-3-2-4-7(5-6)15-9(12,13)8(10)11/h2-5,8H,1H3 |
InChI Key |
DTBRXBGOZZAOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
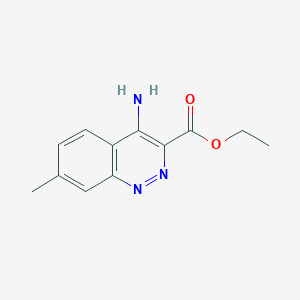
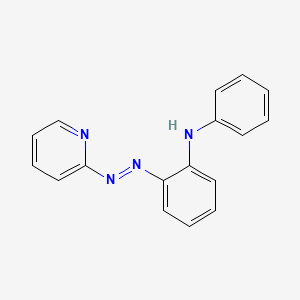
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
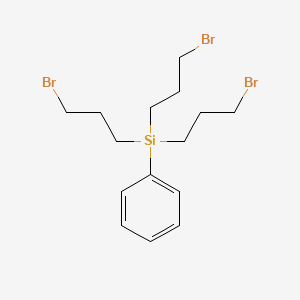
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
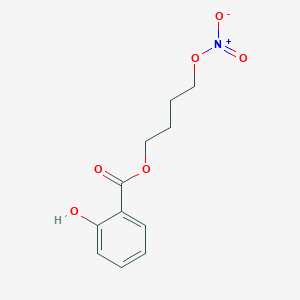
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
